![molecular formula C15H15NO3 B14052255 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .
Analyse Chemischer Reaktionen
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoxazole derivatives, including this compound, are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid can be compared with other isoxazole derivatives, such as:
- 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
- 4H,5H-naphtho[2,1-d][1,2]oxazole-3-carboxylic acid
These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique propyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18)16-19-14(11)12/h4,6,8H,2-3,5,7H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZRIQUGCUOXZDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





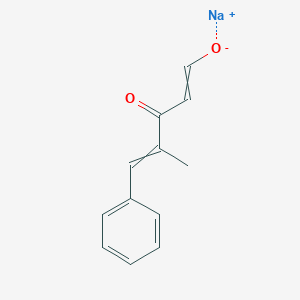

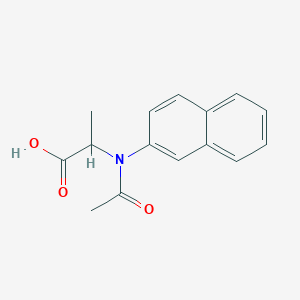
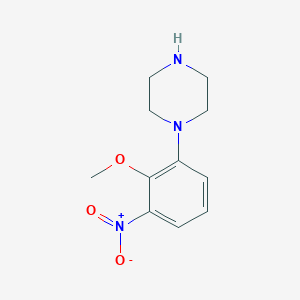
![11,22-dibromo-7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14052217.png)

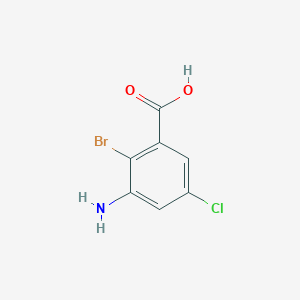
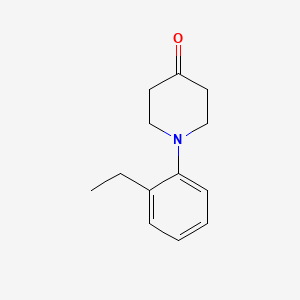
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)

![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
